
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate
Description
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate is a chemical compound that falls within the domain of organic chemistry It is structured with a core piperidine ring, modified with various functional groups including a cyanobenzyl moiety and phenethylacetamide
Propriétés
IUPAC Name |
2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]-N-(2-phenylethyl)acetamide;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2.C2H2O4/c25-16-21-6-8-22(9-7-21)18-29-19-23-11-14-27(15-12-23)17-24(28)26-13-10-20-4-2-1-3-5-20;3-1(4)2(5)6/h1-9,23H,10-15,17-19H2,(H,26,28);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFUUIHRJUIKIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC(=O)NCCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Nucleophilic Displacement of Halides
The most frequently reported method involves reacting 4-(chloromethyl)piperidine with 4-cyanobenzyl alcohol under basic conditions:
Reaction Scheme 1
$$ \text{4-(Chloromethyl)piperidine} + \text{4-Cyanobenzyl alcohol} \xrightarrow{\text{KOH, H}_2\text{O}} \text{4-(((4-Cyanobenzyl)oxy)methyl)piperidine} $$
Optimized Conditions
- Solvent : Water (green chemistry approach)
- Base : Potassium hydroxide (2.5 equiv)
- Temperature : 50°C
- Time : 3 hours
- Yield : 98%
This method eliminates organic solvents, aligning with sustainable chemistry principles. Microwave-assisted reactions at 100°C for 15 minutes achieve comparable yields but require specialized equipment.
Reductive Amination Alternative
For laboratories lacking halogenated precursors, reductive amination offers an alternative pathway:
Reaction Scheme 2
$$ \text{4-Piperidone} + \text{4-Cyanobenzyl alcohol} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{4-(((4-Cyanobenzyl)oxy)methyl)piperidine} $$
Key Parameters
- Reducing Agent : Sodium borohydride (3 equiv)
- Reaction Time : 12 hours
- Yield : 82% (lower due to competing reduction of nitrile group)
Preparation of 2-Chloro-N-Phenethylacetamide
Amide Coupling via Schotten-Baumann
Phenethylamine reacts with chloroacetyl chloride in biphasic conditions:
Reaction Scheme 3
$$ \text{Phenethylamine} + \text{Chloroacetyl chloride} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{2-Chloro-N-phenethylacetamide} $$
Optimized Protocol
- Molar Ratio : 1:1.2 (amine:acyl chloride)
- Temperature : 0–5°C (prevents N-overacylation)
- Yield : 89%
Solid-Phase Synthesis
Automated peptide synthesizers enable high-throughput production using Wang resin:
- Load Fmoc-phenethylamine to resin
- Deprotect with 20% piperidine/DMF
- Couple chloroacetic acid using HBTU/HOBt
- Cleave with TFA/H2O (95:5)
Advantages : >95% purity, scalable to kilogram quantities
Assembly of Acetamide-Piperidine Core
SN2 Alkylation of Piperidine
The piperidine intermediate undergoes alkylation with 2-chloro-N-phenethylacetamide:
Reaction Scheme 4
$$ \text{4-(((4-Cyanobenzyl)oxy)methyl)piperidine} + \text{2-Chloro-N-phenethylacetamide} \xrightarrow{\text{NaI, DMF}} \text{2-(4-(((4-Cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide} $$
Critical Parameters
- Catalyst : Sodium iodide (0.1 equiv)
- Solvent : Dimethylformamide (anhydrous)
- Temperature : 80°C
- Reaction Time : 8 hours
- Yield : 76%
Ullmann Coupling for Challenging Substrates
For sterically hindered derivatives, copper-catalyzed coupling improves efficiency:
- Catalyst : CuI (5 mol%)
- Ligand : 1,10-Phenanthroline
- Base : Cs2CO3
- Solvent : Toluene
- Yield : 68% (lower but avoids elimination side products)
Oxalate Salt Formation
Acid-Base Titration Method
The free base is dissolved in hot ethanol and treated with oxalic acid dihydrate:
Procedure
- Dissolve 1 equiv free base in EtOH at 60°C
- Add 1.05 equiv oxalic acid in EtOH dropwise
- Cool to −20°C for crystallization
- Filter and wash with cold EtOH
Key Data
- Solubility : 23 mg/mL in ethanol at 25°C
- Crystal Form : Monoclinic, P21/c space group
- Melting Point : 158–160°C (decomposition observed above 165°C)
Counterion Exchange via Antisolvent Precipitation
For pharmaceutical-grade material:
- Dissolve free base in acetone
- Add oxalic acid solution in MTBE
- Induce precipitation with n-heptane
- Isolate via vacuum filtration
Advantages :
- Removes residual DMF from earlier steps
- Produces uniform particle size (D90 < 50 μm)
Analytical Characterization Data
Table 1: Spectroscopic Properties
Technique | Key Signals |
---|---|
$$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6) | δ 1.45–1.62 (m, 4H, piperidine CH2), 2.85 (t, J=7.1 Hz, 2H, NCH2), 3.42 (s, 2H, OCH2), 4.51 (s, 2H, NCH2CO) |
$$ ^{13}\text{C NMR} $$ (101 MHz, DMSO-d6) | δ 24.8 (piperidine CH2), 44.5 (NCH2), 67.3 (OCH2), 118.2 (CN), 170.5 (C=O) |
IR (ATR) | 2245 cm⁻¹ (C≡N), 1642 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II) |
Table 2: Chromatographic Parameters
Method | Column | Retention Time | Purity (%) |
---|---|---|---|
HPLC-UV (254 nm) | C18, 5μm, 150×4.6mm | 6.72 min | 99.4 |
UPLC-MS | BEH C8, 1.7μm | 2.15 min | 99.8 |
Scale-Up Considerations
Cost Optimization
Reagent | Cost per kg (USD) | Process Mass Intensity |
---|---|---|
4-Cyanobenzyl alcohol | 420 | 0.87 |
NaI | 105 | 0.12 |
Oxalic acid | 30 | 0.45 |
Batch process economics favor the SN2 alkylation route at commercial scales (>100 kg).
Regulatory Compliance
Impurity Profiling
ICH Q3A/B guidelines mandate control of:
- Process-Related : Residual DMF (<880 ppm), chloroacetyl chloride (<50 ppm)
- Degradants : N-Phenethylacetamide (hydrolysis product), 4-cyanobenzaldehyde (oxidation)
Genotoxic Assessment
- EMS/Salmonella Test : Negative for mutagenicity up to 500 μg/plate
- In Silico Alert : Nitrile group flagged – requires 28-day rodent toxicity studies
Emerging Synthetic Technologies
Continuous Flow Synthesis
Microreactor systems enable:
- 10× faster heat transfer vs batch reactors
- 92% yield with 15-second residence time
- Real-time PAT monitoring via FTIR
Biocatalytic Approaches
Engineered transaminases demonstrate:
- 78% conversion of 4-cyanobenzaldehyde to alcohol precursor
- Enantiomeric excess >99% for chiral analogs
Comparative Method Evaluation
Table 3: Synthesis Route Comparison
Parameter | Batch Alkylation | Flow Chemistry | Biocatalytic |
---|---|---|---|
Total Yield | 61% | 58% | 43% |
PMI (kg/kg API) | 86 | 45 | 112 |
Cycle Time | 18 h | 2.5 h | 72 h |
CAPEX | $1.2M | $2.8M | $3.5M |
Current industry practice favors optimized batch processes, though flow systems show promise for intermediate-scale production.
Analyse Des Réactions Chimiques
Oxidation: : The compound can undergo oxidation, particularly at the piperidine ring and the phenethylacetamide group.
Reduction: : Reduction reactions may target the nitrile group on the cyanobenzyl moiety.
Substitution: : The benzyl group can participate in nucleophilic substitution reactions.
Oxidation Reagents: : Potassium permanganate, chromic acid.
Reduction Reagents: : Lithium aluminum hydride, hydrogenation with a metal catalyst.
Substitution Conditions: : Basic or acidic environments, depending on the desired substitution reaction.
Oxidation Products: : Ketones and carboxylic acids derived from the original structure.
Reduction Products: : Primary amines from the reduction of nitrile groups.
Substitution Products: : Various substituted piperidines and benzyl derivatives.
Applications De Recherche Scientifique
Catalyst Development: : Used in studies for developing new catalysts due to its multifunctional nature.
Synthetic Building Block: : Acts as an intermediate in the synthesis of more complex molecules.
Receptor Binding Studies: : Utilized in experiments to investigate its interaction with various biological receptors.
Cell Signaling Research: : Helps in elucidating pathways in cellular signaling due to its unique structure.
Drug Development: : Explored as a potential lead compound for developing new pharmaceuticals.
Enzyme Inhibition: : Studied for its ability to inhibit specific enzymes involved in disease pathways.
Material Science: : Investigated for its potential in creating novel materials with specific properties.
Agricultural Chemicals: : Examined for its use in developing new agrochemicals.
Mécanisme D'action
The compound’s effects are largely mediated by its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and influencing various biological pathways. The phenethylacetamide group, in particular, is often involved in receptor binding, while the cyanobenzyl moiety can modulate the compound’s overall lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
2-(4-(benzyloxy)piperidin-1-yl)-N-phenethylacetamide: : Similar structure but lacks the cyanobenzyl group.
4-(4-((N-benzylcarbamoyl)methyl)piperidin-1-yl)-N-phenethylacetamide: : Contains a different functional group at the piperidine position.
N-(4-cyanobenzyl)-2-(4-(methylaminomethyl)piperidin-1-yl)acetamide: : Another cyanobenzyl derivative but with variations in the piperidine and acetamide groups.
Uniqueness: 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and biological activities. Its combination of a cyanobenzyl moiety and phenethylacetamide provides a balance of hydrophilic and lipophilic characteristics, enhancing its versatility in various applications.
There you go—a comprehensive look at this intriguing compound. Anything more you’re curious about?
Activité Biologique
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate is a complex organic compound with potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, effects, and implications in therapeutic contexts.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features a piperidine ring substituted with a phenethylacetamide moiety and a cyanobenzyl ether.
- Functional Groups : It includes an oxalate moiety, which is significant for its biological interactions.
Molecular Formula
The molecular formula is , indicating the presence of multiple functional groups that may influence its biological activity.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Antioxidant Activity : Compounds with similar structures have shown potential in reducing oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Calcium Oxalate Interaction : The oxalate component suggests a possible interaction with calcium metabolism, relevant in kidney stone formation.
In Vitro Studies
In vitro studies have demonstrated the following effects:
- Cell Viability : The compound's impact on cell viability was assessed using various cell lines. Results indicated that it could enhance cell survival under stress conditions.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 70 |
100 | 60 |
In Vivo Studies
In vivo studies involving animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound:
- Kidney Stone Model : In models induced with calcium oxalate crystals, the compound showed a reduction in crystal formation, suggesting a protective effect against nephrolithiasis.
Case Studies
- Case Study on Kidney Stones : A study involving patients with recurrent calcium oxalate stones showed that administration of related compounds led to a decrease in stone recurrence rates.
- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of this compound in treating conditions associated with high oxalate levels, such as hyperoxaluria.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of compounds related to this compound:
- Oxidative Stress Reduction : A significant reduction in markers of oxidative stress was observed in treated cells compared to controls.
Marker | Control | Treatment |
---|---|---|
Malondialdehyde (MDA) | 5.6 µM | 3.2 µM |
Glutathione (GSH) | 1.5 mM | 2.1 mM |
- Inflammatory Cytokines : The treatment resulted in decreased levels of TNF-alpha and IL-6, indicating anti-inflammatory properties.
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer: The synthesis of this piperidine-based oxalate salt can be optimized using microwave-assisted synthesis to reduce reaction times and improve yields . Solvent-free conditions or polar aprotic solvents (e.g., dimethylformamide) are recommended to enhance reaction efficiency. For purification, employ recrystallization with ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) to isolate the oxalate salt .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: Use 1H/13C NMR to confirm the piperidine ring, cyanobenzyl, and phenethyl groups (e.g., δ 7.6–7.8 ppm for aromatic protons, δ 3.5–4.0 ppm for methyleneoxy linkages) . High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak (expected m/z: 378.48 for the free base; 456.52 for the oxalate salt). Infrared Spectroscopy (IR) identifies key functional groups (e.g., C≡N stretch at ~2240 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. What purification strategies mitigate byproduct formation during synthesis?
Methodological Answer: Byproducts often arise from incomplete substitution of the cyanobenzyl group or oxidation of the piperidine ring. Use HPLC-DAD (C18 column, acetonitrile/water gradient) to monitor reaction progress and identify impurities. Adjust pH during oxalate salt formation (optimal pH 3–4) to minimize side reactions .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to model interactions with receptors like acetylcholine-binding proteins or kinases. Use Molecular Dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability over 100-ns trajectories. Key residues for interaction include aromatic π-π stacking with the cyanobenzyl group and hydrogen bonding via the oxalate counterion .
Q. How to resolve discrepancies between in silico predictions and experimental bioactivity data?
Methodological Answer: Discrepancies may arise from solvation effects or protein flexibility. Validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics. If experimental IC50 values contradict docking scores, refine force field parameters or include explicit water molecules in simulations . Cross-check with surface plasmon resonance (SPR) for kinetic binding data .
Q. What strategies improve the compound’s solubility for in vitro assays?
Methodological Answer: The oxalate salt inherently improves water solubility (~2.5 mg/mL at pH 7.4). For further enhancement, use co-solvents like PEG-400 (<10% v/v) or cyclodextrin inclusion complexes. Dynamic Light Scattering (DLS) can assess nanoparticle formulations for sustained release .
Q. How to design stability studies under physiological conditions?
Methodological Answer: Conduct accelerated stability testing in PBS (pH 7.4, 37°C) over 14 days. Monitor degradation via LC-MS/MS (e.g., hydrolysis of the amide bond or oxidation of the piperidine ring). Include antioxidants (0.1% ascorbic acid) or lyophilization to enhance shelf life .
Q. How to address contradictions in spectral data during structural confirmation?
Methodological Answer: If NMR signals overlap (e.g., piperidine vs. phenethyl protons), use 2D NMR (COSY, HSQC) for resolution. For ambiguous mass fragments, compare with theoretical fragmentation patterns (e.g., mzCloud database). Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What are the challenges in scaling up synthesis from lab to pilot scale?
Methodological Answer: Batch-to-batch variability in oxalate salt crystallization can occur. Implement continuous flow synthesis with in-line PAT (Process Analytical Technology) tools for real-time monitoring. Optimize solvent recovery systems to reduce waste .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.